Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, a bicyclic system that combines pyridine and pyrimidine rings. This structure is substituted with a benzylsulfanyl group at position 2, a 4-fluorophenyl group at position 5, a methyl group at position 7, and a methyl ester at position 4.
The compound’s stereoelectronic properties are influenced by the electron-withdrawing 4-fluorophenyl group and the lipophilic benzylsulfanyl moiety, which may enhance membrane permeability and target binding. Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the pyrido[2,3-d]pyrimidine core, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-13-17(22(29)30-2)18(15-8-10-16(24)11-9-15)19-20(25-13)26-23(27-21(19)28)31-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBLYQNBTCEQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed analysis focuses on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 453.94 g/mol. The structure features a tetrahydropyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions followed by cyclization strategies to form the pyrido-pyrimidine framework. Various methods have been reported in literature for synthesizing related derivatives, often utilizing starting materials such as halogenated phenyl compounds and thiols .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound were evaluated using the disc diffusion method against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess substantial antimicrobial efficacy .
Antitumor Activity
A study focused on the cytotoxic effects of related pyrido-pyrimidine derivatives on human cancer cell lines such as HeLa and HepG2. The total growth inhibition (TGI) was observed at concentrations ranging from 20 µg/ml to 49 µg/ml depending on the specific derivative tested. This suggests a promising antitumor potential for this class of compounds .
The biological activity of this compound is thought to involve interactions with various biological targets:
- Dihydrofolate Reductase (DHFR) : Many pyrido-pyrimidine derivatives have been shown to inhibit DHFR, which is crucial for DNA synthesis and cellular proliferation.
- Kinase Inhibition : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in signal transduction pathways relevant to cancer progression .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
Hydrogen-Bonding Networks : The target compound forms a C=O···H–N hydrogen bond between the pyrimidine carbonyl and a neighboring NH group, creating a $ R_2^2(8) $ graph set motif . This motif is absent in Analog 1, explaining its lower thermal stability.
Fluorine’s Role : The 4-fluorophenyl group participates in C–H···F interactions, stabilizing crystal packing and improving bioavailability. Analog 3 (unfluorinated) exhibits weaker intermolecular forces, correlating with reduced solubility.
Synthetic Challenges : Introducing the benzylsulfanyl group requires careful optimization to avoid disulfide byproducts, a common issue in thioether synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
